3-Methyl-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid ester intermediate containing a benzene ring. It serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound belongs to the class of organoboron compounds, which are widely employed in the formation of carbon-carbon bonds.
3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound classified under the benzamide derivatives. This compound features a unique combination of functional groups, including a methyl group, an isopropyl group, and a dioxaborolane moiety, which contribute to its distinct chemical properties. The presence of the dioxaborolane group suggests potential applications in boron chemistry and medicinal chemistry.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate different functional groups. The specific synthesis routes may vary based on the desired purity and yield.
3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The incorporation of the dioxaborolane moiety enhances its reactivity and potential for further functionalization.
The synthesis of 3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves several key steps:
The reaction conditions must be optimized for each step to ensure high yields and purity. Common catalysts include palladium-based complexes for cross-coupling reactions, while bases such as potassium carbonate are often utilized to facilitate the reactions.
The molecular structure of 3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C16H23BFNO3 |
Molecular Weight | 307.2 g/mol |
IUPAC Name | 3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI Key | KKGYNAPUWJCRPC-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC(C)C |
The compound's structure features a benzene ring with various substituents that enhance its chemical reactivity and potential biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Each reaction requires specific conditions such as temperature, solvent choice, and catalyst type to optimize yields and minimize by-products.
The mechanism of action for 3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide largely depends on its application:
Studies on similar compounds suggest that the presence of fluorine or other electronegative atoms can significantly influence binding affinities and reactivity profiles.
The compound is expected to exhibit typical physical properties associated with organic compounds:
Key chemical properties include:
3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has potential applications in various fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1